molecular formula C4H10OS B3047939 2-Propanol, 1-mercapto-2-methyl- CAS No. 14967-17-0

2-Propanol, 1-mercapto-2-methyl-

Cat. No.: B3047939
CAS No.: 14967-17-0
M. Wt: 106.19 g/mol
InChI Key: FEMWXGBGVVJDFO-UHFFFAOYSA-N
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Description

“2-Propanol, 1-mercapto-2-methyl-” is an organic compound with the formula C4H10OS. It is also known as 1-Mercapto-2-methyl-2-propanol . This compound is a chain transferring agent that is the sixth series of hydrogen bonded 1,2-propanols which can be used to form polymeric chains with low molecular weight and short chain length .


Molecular Structure Analysis

The molecular structure of “2-Propanol, 1-mercapto-2-methyl-” is represented by the IUPAC Standard InChI: InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3 . This structure is also available as a 2d Mol file or as a computed 3d SD file .

Scientific Research Applications

Microbial Production of Biofuels

Microbial synthesis of propanol, a biofuel component, from renewable resources has been explored, highlighting the development of synthetic pathways for efficient propanol production. This research focuses on optimizing fermentation conditions and continuous product removal to prevent toxic propanol accumulation, aiming to make microbial propanol production a competitive alternative to chemical synthesis. The challenges include improving yields, identifying microorganisms with higher propanol tolerance, and utilizing low-cost feedstocks for industrial relevance (Walther & François, 2016).

Flavor Compounds in Foods

The production and breakdown of branched aldehydes, such as 2-methyl propanal, are crucial for the flavor of many fermented and non-fermented food products. This review delves into the metabolic conversions leading to these flavor compounds, their microbial and food composition influences, and the role of 3-methyl butanal in various food products, underlining the importance of understanding these pathways for flavor control (Smit, Engels, & Smit, 2009).

Biodegradation and Environmental Remediation

Studies on the biodegradation of MTBE (methyl tert-butyl ether) and its by-products, including 2-methyl-2-hydroxy-1-propanol and 2-propanol, in contaminated groundwater highlight the potential of microbial communities for environmental cleanup. The review summarizes the aerobic degradation capabilities, degradation pathways, and challenges in applying bioremediation strategies to MTBE-contaminated sites, emphasizing the need for field studies to elucidate the degradation potential in co-contaminant plumes (Deeb, Scow, & Alvarez-Cohen, 2004).

Polymeric Biomaterials for Tissue Engineering and Drug Delivery

Research at the Centre for Biomedical and Biomaterials Research focuses on polymeric nanobiomaterials for drug delivery, showcasing the development of new families of poly(ester-ether)s and their applications in tissue engineering and drug delivery systems. The findings reveal the potential of these materials in adjusting mechanical and biological properties for specific medical applications, emphasizing the significance of polymeric biomaterials in the healthcare industry (Bhaw-Luximon et al., 2014).

Volatomics in Gastrointestinal Diseases

Investigations into volatile organic compounds (VOCs) as non-invasive biomarkers for gastrointestinal diseases, such as irritable bowel syndrome (IBS) and inflammatory bowel disease (IBD), have shown promise. VOCs produced by human metabolism and gut microbiota offer a novel approach for diagnosis and monitoring, with specific compounds identified for distinguishing between IBS, IBD, and healthy individuals. This research underscores the potential of VOCs in personalized medicine for gastrointestinal disorders (Van Malderen et al., 2020).

Mechanism of Action

Target of Action

It is known to be a chain transferring agent in the formation of polymeric chains .

Mode of Action

The compound acts as a chain transferring agent in the formation of polymeric chains with low molecular weight and short chain length . This suggests that it may interact with its targets by donating or accepting electrons, thereby influencing the formation and length of polymeric chains.

Properties

IUPAC Name

2-methyl-1-sulfanylpropan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10OS/c1-4(2,5)3-6/h5-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEMWXGBGVVJDFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CS)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50537376
Record name 2-Methyl-1-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

106.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14967-17-0
Record name 2-Methyl-1-sulfanylpropan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50537376
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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